![molecular formula C10H11NO3S B14350699 N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide CAS No. 91891-12-2](/img/structure/B14350699.png)
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide is an organic compound characterized by the presence of a formamide group attached to a sulfonylmethyl group, which is further connected to a benzene ring with an ethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide typically involves the following steps:
Formation of the Sulfonylmethyl Intermediate: The initial step involves the sulfonylation of toluene to form 4-methylbenzenesulfonyl chloride.
Vinylation: The sulfonyl chloride is then subjected to a vinylation reaction to introduce the ethenyl group, forming 4-ethenylbenzenesulfonyl chloride.
Formamide Formation: Finally, the sulfonyl chloride is reacted with formamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and vinylation processes, followed by the reaction with formamide in a controlled environment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Methylbenzene-1-sulfonyl)methyl]formamide: Lacks the ethenyl group, resulting in different reactivity and applications.
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]acetamide: Contains an acetamide group instead of a formamide group, leading to variations in chemical behavior.
Uniqueness
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide is unique due to the presence of both the ethenyl and sulfonyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
91891-12-2 |
|---|---|
Fórmula molecular |
C10H11NO3S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
N-[(4-ethenylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C10H11NO3S/c1-2-9-3-5-10(6-4-9)15(13,14)8-11-7-12/h2-7H,1,8H2,(H,11,12) |
Clave InChI |
LQLHRJLIWVLRBP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)S(=O)(=O)CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)


![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)

![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)

![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)

![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
